3-(Chloromethyl)-5-phenylpyridine

Description

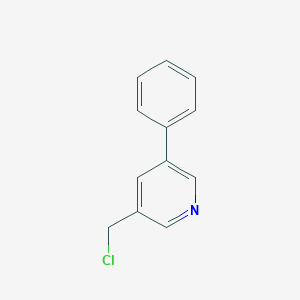

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEGFPVBHPQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454653 | |

| Record name | 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-31-7 | |

| Record name | 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 5 Phenylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the pyridine (B92270) ring at the 3-position is structurally analogous to a benzylic halide. This structural feature makes the methylene (B1212753) carbon an electrophilic center, highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under specific conditions that stabilize a carbocation intermediate. The electron-withdrawing nature of the pyridine ring influences the reactivity of this benzylic-like position.

Comprehensive Analysis of Substrate Scope and Kinetic Parameters

The chloromethyl group of 3-(Chloromethyl)-5-phenylpyridine readily reacts with a wide range of nucleophiles. This process, known as ammonolysis when ammonia (B1221849) is used, involves the cleavage of the C-Cl bond by the nucleophile. ncert.nic.inbyjus.com The reaction is a versatile method for introducing various functional groups at this position.

The scope of nucleophiles includes, but is not limited to:

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines. ncert.nic.in

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or other alkoxides yields ethers.

Cyanide: The introduction of a cyano group provides a precursor for carboxylic acids, amines, or amides.

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine.

Thiolates: Reaction with thiolates leads to the formation of thioethers.

Carboxylates: Acetates and other carboxylates can displace the chloride to form esters.

The kinetics of these substitution reactions are governed by several factors. For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The strength of the nucleophile is a key parameter; stronger nucleophiles, such as thiolate or cyanide, will react faster than weaker ones, like water or alcohols. Steric hindrance around the electrophilic carbon can slow the reaction, although this is minimal for a primary halide like the chloromethyl group.

For a potential SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is paramount. While benzylic carbocations are generally stabilized by resonance with the phenyl ring, the electron-withdrawing pyridine ring at the meta position would destabilize an adjacent positive charge, making the SN1 pathway less favorable compared to standard benzylic halides.

| Nucleophile (Nu⁻) | Product | Reaction Type |

|---|---|---|

| R-NH₂ (Primary Amine) | 3-(Alkylaminomethyl)-5-phenylpyridine | Nucleophilic Substitution |

| R₂NH (Secondary Amine) | 3-(Dialkylaminomethyl)-5-phenylpyridine | Nucleophilic Substitution |

| RO⁻ (Alkoxide) | 3-(Alkoxymethyl)-5-phenylpyridine | Nucleophilic Substitution (Williamson Ether Synthesis) |

| CN⁻ (Cyanide) | (5-Phenylpyridin-3-yl)acetonitrile | Nucleophilic Substitution |

| N₃⁻ (Azide) | 3-(Azidomethyl)-5-phenylpyridine | Nucleophilic Substitution |

| RS⁻ (Thiolate) | 3-(Alkylthiomethyl)-5-phenylpyridine | Nucleophilic Substitution |

Reactions Involving the Pyridine Nitrogen and Phenyl Ring

The aromatic system of this compound offers additional sites for chemical transformation, including the pyridine nitrogen, the pyridine ring carbons, and the pendant phenyl ring.

Systematic Functionalization of the Pyridine Heterocycle

The pyridine moiety can be functionalized at the nitrogen atom or at the ring carbons.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available to act as a nucleophile or a base. youtube.com

N-Alkylation/Acylation: The nitrogen can react with alkyl halides or acyl chlorides in quaternization reactions to form pyridinium (B92312) salts. youtube.comlibretexts.org

N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) can oxidize the nitrogen to form the corresponding this compound N-oxide. youtube.com This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and activating the positions ortho and para to the nitrogen. nih.gov

Reactions on the Pyridine Ring:

Electrophilic Aromatic Substitution (EAS): Pyridine is an electron-deficient heterocycle, making it much less reactive towards electrophiles than benzene. gcwgandhinagar.comquora.com The reaction is further disfavored because the acidic conditions often used for EAS lead to protonation of the nitrogen, creating a highly deactivated pyridinium ion. libretexts.orggcwgandhinagar.com If a reaction were to occur on the unprotonated ring, substitution would be directed to the positions meta to the nitrogen (positions 3 and 5), which are already substituted in this molecule. The remaining positions (2, 4, 6) are more deactivated.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6 (ortho and para to the nitrogen). stackexchange.comwikipedia.orgyoutube.comquimicaorganica.org These reactions typically require a good leaving group (like a halide) on the ring or the use of very strong nucleophiles. The Chichibabin reaction, for example, uses sodium amide to introduce an amino group at the 2- or 6-position, displacing a hydride ion. wikipedia.orgyoutube.com Direct metallation using strong bases like organolithium reagents is also a strategy to functionalize the ring.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Moiety

The reactivity of the phenyl ring is significantly influenced by the attached pyridine ring, which acts as a deactivating, meta-directing group for electrophilic substitutions.

Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the pyridyl substituent deactivates the phenyl ring towards electrophiles (e.g., in nitration or Friedel-Crafts reactions). Any substitution that does occur would be directed primarily to the meta-positions of the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): The pyridyl substituent would activate the phenyl ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. However, this reaction requires the presence of a good leaving group on the phenyl ring, which is absent in the parent this compound.

| Reactive Site | Reaction Type | Comments | Typical Reagents |

|---|---|---|---|

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution (SN2/SN1) | Primary site of reactivity; analogous to a benzylic halide. | Amines, Alkoxides, CN⁻, N₃⁻ |

| Pyridine Nitrogen | N-Alkylation, N-Oxidation | Lone pair is basic and nucleophilic. | Alkyl halides, Peroxy acids |

| Pyridine Ring (C-2, C-4, C-6) | Nucleophilic Aromatic Substitution | Electron-deficient ring is activated for nucleophilic attack. | NaNH₂, Organolithiums |

| Pyridine Ring | Electrophilic Aromatic Substitution | Highly disfavored due to electron-deficient ring and N-protonation. | Harsh conditions (e.g., fuming H₂SO₄) |

| Phenyl Ring | Electrophilic Aromatic Substitution | Deactivated by the pyridyl group; meta-directing. | Standard EAS reagents (e.g., HNO₃/H₂SO₄) |

Mechanistic Studies of Degradation Pathways and Chemical Stability

The chemical stability of this compound is primarily limited by the reactivity of the chloromethyl group. This group is susceptible to degradation through several pathways, most notably hydrolysis and oxidation.

Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group can slowly hydrolyze to form 3-(Hydroxymethyl)-5-phenylpyridine and hydrochloric acid. This reaction can proceed via either an SN1 or SN2 mechanism, depending on the conditions. The formation of acid can, in turn, catalyze further degradation.

Oxidation: The benzylic-like position is prone to oxidation. For instance, benzylic and allylic halides can be oxidized to aldehydes and ketones. nih.gov A plausible degradation pathway for this compound involves oxidation of the chloromethyl group to the corresponding aldehyde, 5-phenylpyridine-3-carbaldehyde. This transformation could occur under the influence of mild oxidizing agents or potentially through autoxidation over time, especially in the presence of light and air. The mechanism could be similar to the degradation of other chlorinated hydrocarbons, which can involve initial oxidation to an aldehyde, followed by further oxidation to a carboxylic acid. nih.gov

Photochemical Degradation: Aromatic halides can be susceptible to photochemical degradation, where UV light can induce cleavage of the carbon-halogen bond to form radical intermediates. These highly reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Impact of Varied pH and Temperature Conditions on Molecular Integrity

Information regarding the impact of different pH levels and temperatures on the stability of this compound is not available in published research. To determine its molecular integrity, controlled experiments would be necessary. Such studies would involve subjecting the compound to a range of pH and temperature conditions and monitoring its degradation over time using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Without such experimental data, it is not possible to construct a data table detailing the rate of degradation or the conditions under which the molecule remains stable.

Identification and Characterization of Degradation Products via Analytical Tools

The identification of degradation products is a key outcome of forced degradation studies. Analytical techniques like mass spectrometry (MS) coupled with chromatography (LC-MS) are typically employed to elucidate the structures of these new chemical entities.

As no forced degradation studies for this compound have been reported, there is no information available on its potential degradation products. Therefore, a characterization of these products and a corresponding data table cannot be generated.

Further research is required to elucidate the chemical reactivity and transformation pathways of this compound. Such studies would be invaluable for understanding its stability profile and ensuring its quality in any potential applications.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Chloromethyl)-5-phenylpyridine, providing detailed information about the hydrogen and carbon skeletal framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons of the pyridine (B92270) ring typically appear as multiplets in the downfield region, a characteristic feature of protons in electron-deficient aromatic systems. researchgate.net Protons on the phenyl substituent also resonate in the aromatic region, often as complex multiplets due to spin-spin coupling. A key diagnostic signal is a singlet observed for the chloromethyl (-CH₂Cl) protons, which is shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings resonate in the aromatic region of the spectrum. The chemical shift of the chloromethyl carbon is a notable feature, appearing at a characteristic position that confirms the presence of this functional group. For comparison, in the related compound 3-methyl-5-phenylpyridine, the methyl carbon signal provides a reference point for understanding the electronic environment of the substituents on the pyridine ring. chemicalbook.com The specific chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the phenyl substituent. chemicalbook.comchemicalbook.com

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis (EI-MS, LC-MS, TOF-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular mass and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS): Under electron ionization, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. bldpharm.com The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways may include the loss of a chlorine atom or the entire chloromethyl group. miamioh.edunih.gov The relative abundances of the fragment ions provide a unique fingerprint for the compound. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of this compound in complex mixtures, offering both separation and identification. bldpharm.combldpharm.com This technique is often employed for purity assessment and the identification of related impurities. researchgate.netphcogj.com The choice of ionization source, such as electrospray ionization (ESI), can influence the observed ions, with protonated molecules [M+H]⁺ often being prominent. mdpi.comd-nb.infonih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) and High-Resolution Mass Spectrometry (HRMS): TOF-MS and HRMS provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.comrsc.org This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, providing unambiguous identification of this compound. d-nb.info

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, offer insights into the functional groups and bonding arrangements within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key absorptions include C-H stretching vibrations from the aromatic rings and the chloromethyl group, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and the C-Cl stretching vibration of the chloromethyl group. The positions of these bands provide evidence for the presence of these specific structural features. growingscience.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the phenyl ring and the symmetric stretching of the pyridine ring are expected to show strong signals in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system of the phenyl-substituted pyridine ring. researchgate.net The position and intensity of these absorption maxima are influenced by the extent of conjugation and the presence of substituents. researchgate.netscience-softcon.de The solvent used for the analysis can also affect the spectrum due to solvatochromic effects. materialsciencejournal.org

Fluorescence Spectroscopy: While not as commonly reported for this specific compound, fluorescence spectroscopy could potentially provide further insights into its electronic structure and excited state properties. The presence of the extended π-system suggests that the molecule may exhibit fluorescence upon excitation at an appropriate wavelength. The fluorescence emission spectrum would be characteristic of the molecule's electronic energy levels.

Advanced Chromatographic Separations and Quantitation (Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of this compound. researchgate.netmdpi.com By selecting an appropriate mobile phase, the compound can be separated from starting materials, byproducts, and other impurities, with its position on the plate visualized under UV light or with a staining agent. materialsciencejournal.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. It allows for the separation of the compound from a mixture, followed by its identification based on its mass spectrum. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of this compound. bldpharm.combldpharm.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for its analysis. researchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantitative analysis when calibrated with a standard. nih.govmdpi.com

Computational and Theoretical Investigations into the Structure and Reactivity of 3 Chloromethyl 5 Phenylpyridine and Analogs

Quantum Chemical Calculations for Elucidating Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular structures and electron distribution. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) has become a primary tool for studying organic systems due to its balance of computational cost and accuracy in accounting for electron correlation. nih.gov DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. nih.govnih.gov

In studies of related substituted pyridine (B92270) compounds, such as 3,5-dimethyl-2,6-diphenylpyridine and its derivatives, DFT calculations at the wB97XD/Def2TZVPP level of theory have been successfully employed to optimize structures and calculate various molecular properties. researchgate.net Similar approaches have been used for other complex heterocyclic systems, like pyrazoline derivatives, where DFT (using the B3LYP functional) accurately reproduced structural parameters determined by X-ray crystallography. nih.gov For halogenated pyridines, DFT calculations have also been used to simulate infrared and Raman spectra, showing excellent agreement with experimental data. nih.gov These examples underscore the reliability of DFT in predicting the structural and electronic characteristics of complex aromatic molecules like 3-(Chloromethyl)-5-phenylpyridine.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. q-chem.comlibretexts.org The Restricted Hartree-Fock (RHF) variant is specifically designed for closed-shell molecules, where all electrons are paired in spatial orbitals. q-chem.comyoutube.com In RHF, electrons with opposite spins are constrained to occupy the same spatial orbital, simplifying the calculations. libretexts.orgyoutube.com

While DFT methods are generally preferred for their inclusion of electron correlation, RHF remains a crucial tool, often serving as the starting point for more advanced calculations. nih.gov The wave function generated by RHF is a proper spin-eigenfunction, making it a suitable reference for post-HF methods. nih.gov In practice, an RHF calculation would be the initial step to obtain a baseline understanding of the electronic structure of this compound before applying more sophisticated models to account for electron correlation effects that are critical for accurate reactivity predictions.

In-depth Analysis of Electronic Properties

Beyond molecular geometry, computational methods provide a deep dive into the electronic properties that govern a molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For analogs like 3,5-dimethyl-2,6-diphenylpyridine (Compound 1) and its derivatives, DFT calculations provide precise values for these orbitals. researchgate.net The introduction of electron-donating (e.g., amino) or electron-withdrawing (e.g., nitro) groups significantly alters the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for 3,5-dimethyl-2,6-diphenylpyridine and its Derivatives Calculated at the wB97XD/Def2TZVPP level of theory. Data sourced from a study on related analogs. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3,5-dimethyl-2,6-diphenylpyridine (1) | -6.78 | -1.03 | 5.75 |

| para-amino phenyl derivative (2) | -5.85 | -1.06 | 4.79 |

| para-nitro phenyl derivative (3) | -7.35 | -2.75 | 4.60 |

| para-amino and para-nitro phenyl derivative (4) | -6.23 | -2.75 | 3.48 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. mdpi.comreadthedocs.io These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, such as those around lone pairs on nitrogen or oxygen atoms, and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. mdpi.com For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair. The chloromethyl group would likely exhibit a complex potential distribution, with the chlorine atom being an area of negative potential and the adjacent carbon and hydrogen atoms showing positive potential, indicating their susceptibility to nucleophilic substitution. Such analyses are routinely used to understand the interaction patterns of drug molecules with biological receptors. scispace.comchemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.netwisc.edu It provides detailed information on charge distribution (natural population analysis) and the stabilizing energy associated with donor-acceptor interactions, such as hyperconjugation. wisc.educapes.gov.br

In a molecule like this compound, NBO analysis can quantify the charge on each atom, revealing the polarization of bonds like the C-Cl bond. It can also identify and quantify the strength of hyperconjugative interactions, such as the interaction between the lone pair of the pyridine nitrogen and the antibonding orbitals (σ*) of adjacent bonds. researchgate.netacs.org For instance, in a study of a Ni-silylene complex activating 2-phenylpyridine (B120327), NBO analysis was crucial in describing the electronic configuration and charge transfer during the C-H activation process. acs.orgacs.org This level of detail is essential for a precise understanding of bonding and reactivity. researchgate.net

Thermodynamic and Energetic Considerations

The thermodynamic stability and conformational preferences of a molecule are fundamental to its behavior and interactions. Computational methods can predict these properties with a useful degree of accuracy.

Calculated Standard Molar Enthalpies of Formation

A study on the three isomers of phenylpyridine (2-, 3-, and 4-phenylpyridine) utilized static bomb combustion calorimetry to determine their standard molar enthalpies of formation in the gas phase. acs.org These experimental values were found to be in good agreement with estimates obtained from both restricted Hartree-Fock (RHF) and density functional theory (DFT/B3LYP) calculations. acs.org The experimental and calculated values for the parent phenylpyridine isomers are summarized below.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m) for Phenylpyridine Isomers in the Gas Phase (kJ·mol⁻¹)

| Compound | Experimental ΔfH°m (kJ·mol⁻¹) |

|---|---|

| 2-Phenylpyridine | 228.3 ± 5.8 acs.org |

| 3-Phenylpyridine (B14346) | 240.9 ± 5.5 acs.org |

| 4-Phenylpyridine | 240.0 ± 3.3 acs.org |

Data from a study by Ribeiro da Silva et al. acs.org

These data for the parent phenylpyridine scaffold serve as a crucial baseline for estimating the thermodynamic properties of substituted derivatives like this compound. The introduction of a chloromethyl group at the 3-position of the pyridine ring would further influence the enthalpy of formation, a value that could be estimated with reasonable accuracy using modern computational chemistry software and appropriate theoretical models. mdpi.com

Conformational Analysis and Stability Profiling

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity and physical properties. For this compound, key conformational variables include the torsion angle between the phenyl and pyridine rings and the orientation of the chloromethyl group.

Theoretical studies on 3-substituted pyridines have been conducted to understand their tautomeric and conformational equilibria in different environments. mdpi.com Methods like the semi-empirical AM1 and PM5 have been used to calculate the pKa values and consider the contributions of different conformers in aqueous solution. mdpi.com

In the case of this compound, the bond connecting the phenyl and pyridine rings allows for rotational freedom. The most stable conformation will depend on the balance between steric hindrance and electronic effects. Computational methods, such as DFT, can be employed to perform a potential energy surface scan by systematically rotating this bond to identify the lowest energy conformer. mdpi.com

Furthermore, the orientation of the chloromethyl group relative to the pyridine ring is another important conformational feature. The presence of substituents on the pyridine ring can influence the conformational preferences of adjacent groups. For instance, in N-acylpiperidines, a pseudoallylic strain can dictate the axial or equatorial orientation of a substituent at the 2-position. nih.gov While this compound is aromatic, similar principles of minimizing steric clashes and optimizing electronic interactions govern its conformational stability. A thorough conformational analysis would involve calculating the relative energies of different rotational isomers to establish a stability profile.

Molecular Modeling for Predicting and Understanding Intermolecular Interactions

Molecular modeling techniques are powerful tools for investigating how molecules like this compound and its analogs interact with biological targets, providing a rational basis for drug design and optimization.

Ligand-Receptor Docking Studies (In Silico)

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a receptor, typically the active site of a protein. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For analogs of this compound, which are often investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), docking studies can elucidate key interactions. nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target receptor, often obtained from X-ray crystallography or homology modeling, is used. The ligand is then placed in the binding site, and its conformational flexibility is explored to find the most favorable binding pose. The quality of the binding is evaluated using a scoring function that estimates the binding free energy.

For example, in silico docking studies of various ligands with the nAChR have revealed the importance of specific amino acid residues within the binding loops (A, C, D, and E) for ligand interaction. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. A docking study of this compound analogs would likely show the phenyl group engaging in hydrophobic interactions, while the pyridine nitrogen could act as a hydrogen bond acceptor. The chloromethyl group could also participate in specific interactions within a hydrophobic pocket of the receptor.

Table 2: Representative Data from a Hypothetical Docking Study of a this compound Analog with a Nicotinic Acetylcholine Receptor

| Ligand Analog | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog A | -8.5 | TYR A93, TRP B149, LEU C192 |

| Analog B | -9.2 | TRP B149, TYR C190, TYR C198 |

| Analog C | -7.9 | LEU A119, TRP B149, SER D167 |

This table is illustrative and does not represent actual experimental data.

Three-Dimensional Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Comparative Molecular Field Analysis (CoMFA))

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. mdpi.com Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that calculates the steric and electrostatic fields of a set of aligned molecules and relates these fields to their biological activities using statistical methods like partial least squares (PLS). researchgate.net

For a series of this compound analogs acting as nAChR antagonists, a CoMFA study would involve the following steps:

Alignment: The molecules in the series are superimposed based on a common structural feature.

Field Calculation: Steric and electrostatic fields are calculated at various grid points surrounding the aligned molecules.

PLS Analysis: The relationship between the field values and the biological activity (e.g., IC50) is established, resulting in a QSAR model.

The output of a CoMFA study is often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a green contour map in a steric field analysis might indicate that bulkier substituents in that region are favored for higher activity, while a yellow contour might suggest that bulk is disfavored. Similarly, blue and red contours in an electrostatic field analysis would indicate regions where positive or negative charges, respectively, are beneficial for activity.

Studies on other nAChR antagonists have successfully used 3D-QSAR to develop predictive models. nih.govnih.gov For example, a 3D-QSAR analysis of imidacloprid (B1192907) derivatives revealed the importance of steric and electrostatic interactions for their inhibitory activity on insect nAChRs. nih.gov A similar approach for this compound analogs could provide valuable guidance for designing more potent compounds.

Table 3: Statistical Parameters from a Representative CoMFA Study

| Parameter | Value | Description |

|---|---|---|

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. mdpi.com |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model. |

| Predictive r² | > 0.6 | Measures the predictive power of the model for an external test set. |

This table shows typical threshold values for a robust CoMFA model and is for illustrative purposes.

Applications and Synthetic Utility in Advanced Organic and Biological Chemistry Research Non Clinical Focus

Role as a Versatile Building Block for Diverse Heterocyclic Systems

The reactivity of the chloromethyl group allows for straightforward nucleophilic substitution reactions, enabling the attachment of the phenylpyridine moiety to various other molecular frameworks. This positions the compound as a key building block for creating libraries of new chemical entities with potential applications in agrochemistry and medicinal chemistry research.

The 3-(chloromethyl)pyridine (B1204626) scaffold is the cornerstone of neonicotinoid insecticides, a globally significant class of crop protection agents. The synthesis of analogues of the prominent insecticide Imidacloprid (B1192907) often utilizes derivatives of this structure. Research has demonstrated the synthesis of 2-Chloro-3-(chloromethyl)-5-phenylpyridine, a close structural relative of the title compound, as a key intermediate. researchgate.net This intermediate was synthesized with a high yield of 91%. researchgate.net

The general and established synthetic route involves the coupling reaction of a 2-chloro-5-(chloromethyl)pyridine (B46043) derivative with a substituted imidazolidine, such as 2-nitroiminoimidazolidine, in an organic solvent with a base like potassium carbonate. nih.govchemicalbook.comgoogle.com The presence of the phenyl group at the 5-position of the pyridine (B92270) ring, as in 3-(Chloromethyl)-5-phenylpyridine, allows for the creation of novel Imidacloprid analogues. These new derivatives are synthesized for research purposes to explore how modifications to the core structure influence insecticidal activity and receptor affinity. researchgate.netnih.gov

Table 1: Synthesis of Phenylpyridine Intermediate for Imidacloprid Analogues

| Compound Name | Yield | Physical State |

|---|---|---|

| 2-Chloro-3-(chloromethyl)-5-phenylpyridine | 91% | Solid |

Data sourced from a 2009 study on the synthesis of Imidacloprid analogues. researchgate.net

Based on the available scientific literature, a direct synthetic pathway for the preparation of triazolo pyrazine (B50134) or tetrazepinone derivatives using this compound as a starting material has not been documented. While the synthesis of various triazolo[4,3-a]pyrazine derivatives is an active area of research for developing molecules with a wide range of biological activities, these syntheses typically start from precursors like 2-chloropyrazine (B57796) or other pyrazine-based scaffolds. nih.govdoi.orggoogle.com

The phenylpyridine moiety has been successfully incorporated into pyrazole-containing compounds to create novel molecules for biological screening, particularly for herbicidal activity. nih.gov In this synthetic approach, a phenylpyridine intermediate is coupled with a reactive pyrazole (B372694) building block. For instance, a key step involves the reaction of an intermediate like 4-(3-Chloro-5-trifluoromethylpyridin-2-yl)thiophenol with 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. nih.gov This reaction, conducted in the presence of sodium hydride in N,N-dimethylformamide, effectively links the two heterocyclic systems. nih.gov The resulting complex molecules are then evaluated for their biological properties.

Table 2: Synthesis of Pyrazole Derivatives Containing a Phenylpyridine Moiety

| Compound Name | Yield | Physical State | Melting Point (°C) |

|---|---|---|---|

| 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-methylpyridine | 79.0% | Yellow Solid | 106.4–108.7 |

| 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine | 80.7% | White Solid | 116.9–119.8 |

Data from a 2022 study on pyrazole derivatives with potential herbicidal activity. nih.gov

Exploration of Pharmacological Activities Through In Vitro Studies

While this compound is primarily a synthetic building block, the derivatives constructed from it are subjected to various biological assays to explore their potential pharmacological activities in a non-clinical context.

Scientific studies detailing the synthesis and subsequent testing of derivatives of this compound for antimycobacterial activity against Mycobacterium tuberculosis H37Rv were not identified in a review of the available literature. Research into novel antimycobacterial agents is extensive and includes various heterocyclic scaffolds like pyrazines and triazoles, but a direct link to derivatives of this compound has not been established. nih.govresearchgate.netbenthamscience.com

In the reviewed scientific literature, no studies were found that specifically document the antiproliferative or cytotoxic effects of compounds directly synthesized from this compound on the human gastric adenocarcinoma (SGC-7901), human promyelocytic leukemia (HL-60), chronic myelogenous leukemia (K562), or colon adenocarcinoma (WiDR) cell lines. While various pyridine and pyrazole derivatives are actively investigated for their anticancer potential against these and other cell lines, research focusing specifically on derivatives of this compound has not been reported. nih.govmdpi.com

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., SGC-7901, HL60, K562, WiDR)

Agrochemical and Material Science Applications

Beyond biological research, the this compound scaffold is highly relevant in the development of agrochemicals and advanced materials.

Phenylpyridines have been established as a potent class of herbicides that act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO). chimia.chresearchgate.netchimia.ch This mode of action is shared by several commercial herbicides. nih.govresearchgate.net

Research has led to the design and synthesis of numerous novel phenylpyridine derivatives with significant herbicidal activity. By incorporating the phenylpyridine moiety into other chemical scaffolds, such as pyrazoles or pyrrolidinones, scientists have developed compounds with excellent, broad-spectrum herbicidal effects, particularly under post-emergent conditions. chimia.chnih.govacs.org For instance, certain pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives have shown 100% inhibition of broadleaf weeds like Amaranthus retroflexus and Abutilon theophrasti at low application rates. acs.org Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active site of the PPO enzyme. acs.orgnih.gov

Table 1: Herbicidal Activity of Phenylpyridine Derivatives

| Compound Type | Target Weeds | Observed Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazole-phenylpyridine derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence inhibitory activity. | PPO Inhibition | nih.gov |

| Pyrrolidinone-phenylpyridine derivatives | Amaranthus retroflexus, Abutilon theophrasti | Excellent inhibition (100% at 9.375 g ai/ha), comparable to commercial herbicides. | PPO Inhibition | acs.org |

| Substituted 3-(pyridin-2-yl)phenylamino derivatives | Various broadleaf and monocotyledon weeds | Superior herbicidal activity compared to commercial acifluorfen. | PPO Inhibition | acs.org |

The 2-phenylpyridine (ppy) ligand is a cornerstone in the field of coordination chemistry, particularly for the synthesis of highly phosphorescent iridium(III) complexes. acs.org These complexes are of great interest for applications in organic light-emitting diodes (OLEDs) and as luminescent biological labels. rsc.org The iridium center, coordinated by cyclometalated phenylpyridine ligands, facilitates strong spin-orbit coupling, leading to efficient emission from triplet excited states. acs.org

The photophysical properties of these iridium complexes, such as their emission color, can be finely tuned by modifying the substituents on the phenylpyridine ligands. rsc.org Electron-donating or electron-withdrawing groups can alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelength across the visible spectrum, from red to blue. rsc.orgacs.org

The compound this compound is an attractive building block for creating more complex ligand systems. The chloromethyl group (-CH₂Cl) serves as a reactive handle for post-synthetic modification. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of other functional groups or for tethering the phenylpyridine unit to other molecules or polymer backbones. This functionalization capability enables the development of sophisticated iridium complexes with tailored properties for specific applications in materials science and bioimaging.

Future Research Directions and Unexplored Avenues for 3 Chloromethyl 5 Phenylpyridine

Development of Sustainable and Scalable Synthetic Routes

The practical application of 3-(chloromethyl)-5-phenylpyridine is intrinsically linked to the efficiency and environmental footprint of its production. While traditional methods for synthesizing pyridine (B92270) derivatives, such as the Chichibabin synthesis, often face limitations like low yields, the demand for greener and more scalable processes has spurred new research. wikipedia.org

Future investigations should prioritize the development of sustainable synthetic strategies. This includes the exploration of novel catalytic systems that can facilitate the synthesis under milder conditions and with higher atom economy. For instance, the use of iron-catalyzed cyclization of ketoxime acetates and aldehydes has shown promise for the green synthesis of substituted pyridines, offering high yields without the need for additives. rsc.org Similarly, employing microwave-assisted synthesis has been recognized as a green chemistry tool, providing advantages like shorter reaction times and higher yields in the preparation of pyridine derivatives. acs.org

The transition to scalable technologies like flow chemistry presents another significant research opportunity. Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for continuous production, which are crucial for industrial-scale synthesis. acs.orgacs.orgnih.gov Research into the hydrodynamics of pyridine synthesis in coupled reactor systems is already underway, aiming to optimize operating conditions and minimize side reactions. acs.orgacs.org A synthetic method for chloromethylpyridine utilizing the positioning effect of substitutional groups for chloromethylation has also been disclosed, highlighting the potential for more controlled and efficient processes. google.com

Targeted Functionalization and Derivatization for Enhanced Bioactivity and Selectivity

The chloromethyl group in this compound serves as a versatile handle for introducing a wide array of functional groups, enabling the creation of diverse chemical libraries for biological screening. The strategic derivatization of this and other positions on the phenylpyridine scaffold is a critical area for future research to unlock new therapeutic applications.

The pyridine ring is a common motif in many pharmaceuticals and agrochemicals, and its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov Future work should focus on the systematic exploration of the structure-activity relationship (SAR) of this compound derivatives. researchgate.netresearchgate.netnih.gov For example, the synthesis of novel pyridine derivatives and their evaluation as inhibitors of specific enzymes, such as phosphodiesterase 3, can lead to the discovery of new drug candidates. nih.gov

The introduction of different substituents can significantly impact the biological activity. For instance, studies on 2-phenylpyridine (B120327) derivatives have shown that the nature and position of substituents on the phenyl ring can influence their insecticidal activity. mdpi.com Similarly, the synthesis of pyridine-pyrazole hybrids has yielded compounds with promising antimicrobial and antioxidant activities. nih.gov The linking of pyridine-based ligands to solid supports is another area of interest for developing heterogeneous catalysts with improved recyclability. mdpi.com

Advanced Computational Predictions for Chemical Reactivity and Biological Interactions

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds by providing insights into their chemical behavior and biological interactions. Future research on this compound should increasingly integrate these in silico methods.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of pyridine derivatives, aiding in the understanding of their reactivity and spectroscopic characteristics. researchgate.netresearchgate.net Such calculations can also be used to benchmark and predict acidity constants for substituted pyridinium (B92312) ions, which is crucial for understanding their behavior in biological systems. acs.org

Molecular docking is another invaluable tool for predicting the binding affinity and mode of interaction of pyridine derivatives with biological targets. nih.govresearchgate.netmdpi.commdpi.com These studies can help in identifying potential protein targets and in designing derivatives with improved binding and selectivity. For example, docking studies have been used to investigate the potential of pyridine derivatives as inhibitors of enzymes like EGFR kinase, which is implicated in cancer. nih.gov The combination of synthesis, biological evaluation, and molecular docking provides a powerful workflow for the rational design of new therapeutic agents. mdpi.com

Innovation in Analytical Methodologies for Complex Matrices and Trace Analysis

The ability to accurately detect and quantify this compound and its metabolites in complex biological and environmental samples is essential for preclinical and clinical studies, as well as for monitoring its environmental fate. Therefore, the development of advanced and sensitive analytical methods is a critical area for future research.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of pyridine nucleotides and their derivatives. springernature.comresearchgate.net Future work should focus on developing and validating robust LC-MS/MS methods for the specific and sensitive quantification of this compound in various matrices. nih.govnih.gov This includes optimizing sample preparation techniques to minimize matrix effects and improve recovery. The use of mixed-mode liquid chromatography can also enhance the separation and detection of nitrogen-containing heterocycles. nih.gov

Furthermore, the development of novel chemosensors for the detection of specific ions or molecules is a rapidly growing field. Pyridine derivatives have been explored as fluorescent sensors for cations, demonstrating their potential for real-time detection applications. researchgate.netmdpi.commit.edu The design and synthesis of new pyridine-based chemosensors with high selectivity and sensitivity for biologically or environmentally important analytes represents a promising research direction.

Q & A

Q. What are the standard synthetic routes for 3-(Chloromethyl)-5-phenylpyridine, and what reaction conditions are critical for success?

The synthesis typically involves chloromethylation of 5-phenylpyridine using formaldehyde and hydrochloric acid under reflux, catalyzed by Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . Key parameters include:

- Catalyst selection : ZnCl₂ improves reaction efficiency by stabilizing intermediates.

- Temperature control : Reflux conditions (~80–100°C) ensure sufficient activation energy.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is this compound characterized to confirm its structure and purity?

Common analytical methods include:

- NMR spectroscopy : H and C NMR to verify the positions of the chloromethyl and phenyl groups .

- Mass spectrometry (MS) : To confirm the molecular ion peak at m/z 203.67 (molecular weight) .

- HPLC : For purity assessment (>95% purity is typical in research-grade batches).

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

Advanced strategies include:

- Continuous flow reactors : Improve mixing and heat transfer compared to batch reactors .

- Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) reduce waste and costs.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. What mechanistic insights explain the regioselectivity of chloromethylation in 5-phenylpyridine?

The 3-position’s reactivity is influenced by:

- Electron density distribution : The phenyl group at the 5-position directs electrophilic attack to the 3-position via resonance effects.

- Steric effects : Bulky substituents on the pyridine ring may hinder alternative sites. Computational studies (DFT) can model transition states to validate these hypotheses .

Q. How does the chloromethyl group in this compound influence its bioactivity in drug discovery?

The chloromethyl moiety enables covalent binding to biological targets (e.g., cysteine residues in enzymes). For example:

- CNS drug candidates : Covalent inhibition of neurotransmitter receptors or transporters .

- Pro-drug activation : The group may be hydrolyzed in vivo to release active metabolites.

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., varying byproduct profiles)?

Methodological approaches include:

- Controlled replicate studies : Isolate variables like humidity, catalyst purity, or solvent grade.

- Advanced analytics : Use LC-MS/MS to identify trace byproducts and optimize quenching steps.

- DoE (Design of Experiments) : Statistically model interactions between temperature, catalyst loading, and stoichiometry .

Q. How can this compound be leveraged in material science applications?

- Polymer functionalization : The chloromethyl group reacts with nucleophiles (e.g., amines) to create crosslinked polymers for ion-exchange resins .

- Coordination chemistry : Acts as a ligand precursor for transition-metal catalysts (e.g., Pd or Cu complexes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.